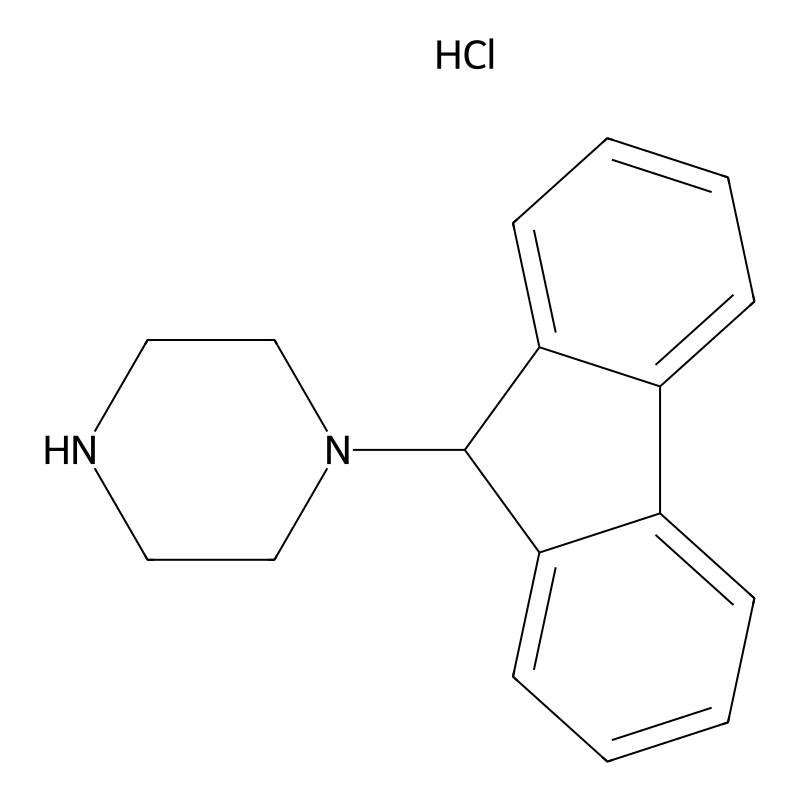1-(9H-Fluoren-9-yl)piperazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(9H-Fluoren-9-yl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring attached to a fluorenyl group. Its molecular formula is , with a molecular weight of approximately 250.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its ability to participate in various
- Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different biological activities or properties.
- Reduction: Reduction reactions can convert it into various derivatives, potentially altering its pharmacological profile.
- Substitution Reactions: The presence of the piperazine moiety allows for nucleophilic substitution reactions, which can yield a variety of functionalized derivatives useful in drug development .
Research indicates that 1-(9H-Fluoren-9-yl)piperazine hydrochloride exhibits biological activity that may be relevant for pharmacological applications. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been studied for their effects on mood disorders and as potential antipsychotic agents
The synthesis of 1-(9H-Fluoren-9-yl)piperazine hydrochloride typically involves the reaction of 9-bromofluorene with piperazine in the presence of a base such as triethylamine. The general procedure includes:
This compound has several applications, particularly in medicinal chemistry:
- Pharmaceutical Research: It serves as a scaffold for designing new drugs targeting various neurological conditions due to its interaction with neurotransmitter systems .
- Organic Synthesis: It is utilized as a reagent in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery .
- Material Science: Its unique structural properties may also find applications in developing new materials or polymers.
Studies on 1-(9H-Fluoren-9-yl)piperazine hydrochloride have indicated its potential interactions with various biological targets. Notably, it has been evaluated for its effects on serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, research into its pharmacokinetics suggests that it may cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies
Several compounds share structural similarities with 1-(9H-Fluoren-9-yl)piperazine hydrochloride. Here are some notable examples: These compounds highlight the versatility of the piperazine core while demonstrating how modifications can lead to differing biological activities and properties.Compound Name CAS Number Similarity Unique Features (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate 215190-22-0 0.90 Contains a carboxylate group, enhancing solubility. (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate 391248-14-9 0.88 Features an aminomethyl substitution, affecting receptor binding. (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate 215178-45-3 0.81 Different ring structure may influence pharmacodynamics. Benzyl piperazine-1-carboxylate 31166-44-6 0.81 Lacks the fluorenyl group but retains piperazine functionality.








